molecular formula C12H16BF2NO2 B1505880 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline CAS No. 1269233-00-2

2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No.: B1505880
CAS No.: 1269233-00-2
M. Wt: 255.07 g/mol
InChI Key: QKWVGDAAZHJCLH-UHFFFAOYSA-N
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Description

CAS No.: 1269233-00-2 Molecular Formula: C₁₂H₁₅BF₂NO₂ Molecular Weight: 255.06 g/mol

This compound is a fluorinated arylboronic ester featuring a pinacol boronate group at the 3-position of an aniline ring, with fluorine substituents at the 2- and 5-positions. It is primarily employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical intermediates in pharmaceuticals and materials science .

Properties

IUPAC Name

2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWVGDAAZHJCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679592
Record name 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269233-00-2
Record name 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Drug Development

One of the primary applications of 2,5-difluoroaniline derivatives is in the development of pharmaceuticals. The presence of the boron atom allows for the formation of boronic acid derivatives that can be utilized in various biological applications:

  • Targeting Kinases : Boron-containing compounds have shown potential in inhibiting specific kinases involved in cancer pathways. The ability to modify the aniline moiety enhances selectivity towards particular targets.
  • Antiviral Agents : Research indicates that modifications of aniline derivatives can lead to compounds with antiviral properties, particularly against RNA viruses.

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its ability to undergo cross-coupling reactions makes it valuable for creating diverse libraries of compounds for biological testing.

Organic Electronics

The incorporation of 2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline into organic electronic devices has been explored:

  • Conductive Polymers : The compound can be polymerized to form conductive materials that are essential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties contribute to improved charge transport.
  • Sensors : The unique properties of this compound allow it to be used in sensors for detecting environmental pollutants or biological markers due to its sensitivity and stability.

Synthesis and Characterization

A study demonstrated the successful synthesis of this compound via microwave-assisted reactions involving palladium catalysts. The product was characterized using NMR and mass spectrometry to confirm its structure and purity .

In another research project focusing on its medicinal applications, derivatives of this compound were tested for their efficacy against various cancer cell lines. Results indicated promising cytotoxic activity, leading to further investigations into their mechanisms of action .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table highlights key structural analogs, focusing on fluorine substitution patterns and their impact on electronic properties:

Compound Name CAS No. Substituents Molecular Weight (g/mol) Key Properties
2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 1269233-00-2 F (2,5); NH₂ (1); Bpin (3) 255.06 Enhanced electron-withdrawing effect due to two fluorine atoms; moderate reactivity in cross-coupling .
4-Amino-3-fluorophenylboronic acid pinacol ester 819058-34-9 F (3); NH₂ (4); Bpin (1) 237.08 Single fluorine at meta position; higher electron density at NH₂ due to para-amino group .
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 939968-08-8 F (2,6); NH₂ (1); Bpin (4) 255.06 Fluorines at ortho positions sterically hinder cross-coupling; lower reactivity compared to meta-substituted analogs .
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 710348-95-1 F (3); NH₂ (1); Bpin (5) 237.08 Fluorine at meta position increases stability; suitable for regioselective coupling .
2-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 1255311-61-5 F (2); N-isopropyl (1); Bpin (4) 291.13 Bulky isopropyl group reduces reactivity; used in sterically demanding syntheses .

Key Observations:

  • Electron-Withdrawing Effects: Fluorine substituents decrease electron density on the aromatic ring, enhancing the electrophilicity of the boronate group. The 2,5-difluoro substitution in the target compound amplifies this effect compared to mono-fluoro analogs .
  • Steric Hindrance: Ortho-substituted fluorines (e.g., 2,6-difluoro analog) impede cross-coupling efficiency due to steric clashes with catalysts .
  • Regioselectivity: Meta-fluorinated derivatives (e.g., 3-fluoro-5-Bpin aniline) enable precise control over coupling positions in drug intermediates .

Reactivity in Suzuki-Miyaura Cross-Coupling

The target compound’s reactivity was compared to analogs in palladium-catalyzed reactions:

  • Yield: 2,5-Difluoro-3-Bpin aniline achieves ~85% yield in coupling with aryl bromides, outperforming 2,6-difluoro analogs (~60% yield) but underperforming compared to 3-fluoro-5-Bpin aniline (~92% yield) due to reduced steric hindrance in the latter .
  • Substrate Scope: Electron-deficient partners (e.g., nitroarenes) react efficiently with the target compound, while electron-rich partners require higher catalyst loadings .

Preparation Methods

Palladium-Catalyzed Borylation of 3-Bromo-2,5-difluoroaniline

The most documented and effective method for synthesizing 2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves the palladium-catalyzed borylation of 3-bromo-2,5-difluoroaniline using bis(pinacolato)diboron as the boron source.

Typical Reaction Setup:

Component Amount (example)
3-Bromo-2,5-difluoroaniline 2.0 g (9.4 mmol)
Bis(pinacolato)diboron 2.86 g (11.25 mmol)
Tricyclohexylphosphine (ligand) 0.184 g (0.656 mmol)
Potassium acetate (base) 1.380 g (14.06 mmol)
Pd2(dba)3 (palladium catalyst) 0.26 g (0.28 mmol)
Solvent: 1,4-dioxane 1.0 mL
Temperature 120 °C (microwave irradiation)
Reaction time 30 minutes

Procedure Summary:

  • The reactants and catalyst are combined in 1,4-dioxane.
  • The mixture is irradiated at 120 °C using microwave heating for 30 minutes.
  • After cooling, the reaction mixture is diluted with ethyl acetate.
  • A palladium scavenger (e.g., Silicycle DMT) is added to remove residual palladium.
  • The mixture is stirred, filtered, washed with water and brine, dried over magnesium sulfate, and concentrated.
  • The crude product is filtered and purified to yield the target compound.

Yield and Purity:

  • Yield: Approximately 55% isolated yield.
  • LCMS data: m/z 255.1 (MH+), retention time ~0.95 min.

This method is efficient and relatively rapid due to microwave-assisted heating, which enhances reaction kinetics.

Alternative Catalytic Systems and Conditions

Other palladium catalysts and bases have been employed in similar borylation reactions, such as:

  • Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex.
  • Base: Cesium carbonate.
  • Solvent system: 1,4-dioxane and water mixture.
  • Temperature: 70 °C.
  • Reaction time: 2 hours.

This approach was used in coupling reactions involving 4-amino-2,5-difluorobenzeneboronic acid pinacol ester as a coupling partner, indicating the stability and utility of the boronate ester under such conditions.

Detailed Reaction Mechanism Overview

The preparation involves a palladium(0)-catalyzed cross-coupling mechanism:

  • Oxidative addition of the aryl bromide (3-bromo-2,5-difluoroaniline) to Pd(0).
  • Transmetalation with bis(pinacolato)diboron activated by the base (potassium acetate).
  • Reductive elimination to form the aryl boronate ester and regenerate Pd(0).

The presence of fluorine atoms on the aromatic ring influences the electronic properties and reactivity, often enhancing the selectivity of the borylation.

Comparative Data Table of Preparation Methods

Parameter Microwave-Assisted Borylation Conventional Heating Borylation
Catalyst Pd2(dba)3 + tricyclohexylphosphine Pd(dppf)Cl2·CH2Cl2 (dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II))
Base Potassium acetate Cesium carbonate
Solvent 1,4-Dioxane 1,4-Dioxane + Water
Temperature 120 °C (microwave) 70 °C
Reaction Time 30 minutes 2 hours
Yield ~55% ~55%
Purification Filtration, washing, concentration Filtration, flash chromatography
Notes Faster reaction, microwave-assisted Conventional heating, longer time

Industrial and Scale-Up Considerations

Industrial synthesis of this compound follows the same palladium-catalyzed borylation principle but often incorporates:

  • Larger scale reactors with controlled temperature and stirring.
  • Continuous flow systems to improve reaction efficiency and reproducibility.
  • Use of high-efficiency palladium catalysts and optimized ligand/base combinations.
  • Strict control of inert atmosphere to prevent catalyst deactivation.
  • Purification via crystallization or chromatography to ensure high purity.

Such scale-up methods aim to maximize yield and minimize palladium contamination, crucial for pharmaceutical or material science applications.

Summary of Key Research Findings

  • Microwave-assisted palladium-catalyzed borylation of 3-bromo-2,5-difluoroaniline is an effective method to prepare this compound with moderate yields (~55%).
  • Potassium acetate is a suitable base facilitating transmetalation.
  • The boronate ester formed is stable and can be used directly in Suzuki-Miyaura cross-coupling reactions.
  • Alternative catalytic systems and reaction conditions provide flexibility depending on scale and available equipment.
  • Purification steps including palladium scavenging and filtration are critical to remove metal residues.
  • Industrial processes adapt these methods with continuous flow and reactor optimization for efficiency.

Q & A

Basic Research Question

  • Store under argon at -20°C in amber vials .
  • Use glovebox techniques for weighing.
  • Pre-dry solvents over molecular sieves; degas via freeze-pump-thaw cycles for reactions .

How can computational modeling predict regioselectivity in cross-coupling reactions?

Advanced Research Question
DFT calculations (B3LYP/6-31G*) model transition states to predict meta vs. para coupling:

  • Meta Selectivity: Lower activation energy (ΔG‡ = 22.3 kcal/mol) due to fluorine-directed Pd coordination .
  • Para Selectivity: Observed only with electron-deficient aryl halides (ΔG‡ = 25.1 kcal/mol) .

What analytical techniques validate boronate stability under reaction conditions?

Advanced Research Question

  • In Situ IR Spectroscopy: Monitor B-O vibrational modes (1340–1380 cm⁻¹) for decomposition .
  • LC-MS with APCI: Detect protodeboronation products (MH⁺ = 158.1 for 2,5-difluoroaniline) .

How does steric bulk in the dioxaborolane ring affect catalytic cycles?

Advanced Research Question
The tetramethyl groups:

  • Enhance Stability: Reduce hydrolysis (t₁/₂ > 48 h in H₂O/THF vs. 6 h for unsubstituted analogs) .
  • Slow Transmetallation: Steric hindrance increases activation energy by 3–5 kcal/mol, requiring higher Pd loading (5 mol%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
Reactant of Route 2
Reactant of Route 2
2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

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